N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-3-27-19-10-8-16(21-22-19)13-5-4-6-15(11-13)23-28(24,25)18-12-14(20)7-9-17(18)26-2/h4-12,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCUGNYQRPCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction utilizes palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s sulfonamide group distinguishes it from structurally related analogs such as acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide from ) and pyrimido-oxazinones (e.g., Compound 2 from ).
Pharmacological Activity and Selectivity
- Kinase Inhibition: Compound 2 (pyrimido-oxazinone derivative, ) demonstrates potent BTK inhibition (IC50 = 7 nM) with high selectivity across 35 kinases, outperforming ibrutinib . While the target compound’s activity is unconfirmed, its fluorine and methoxy groups—common in kinase inhibitors—suggest comparable optimization for potency and selectivity.
- Cytoskeletal Regulation : N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide () induces apoptosis in prostate cancer via F-actin and paxillin downregulation. In contrast, the target compound’s sulfonamide core may favor enzyme inhibition over cytoskeletal modulation .
- Patent Compounds : Benzothiazole acetamides () prioritize trifluoromethyl and methoxy groups for solubility and lipophilicity. The target compound’s ethoxypyridazine and sulfonamide groups may offer distinct metabolic stability and target engagement profiles .
Mechanistic Insights
- Apoptosis Pathways : Compound 2 () triggers caspase-3/PARP cleavage and G1 arrest, whereas TPIN () modulates Akt-mTOR and cytoskeletal proteins. The target compound’s mechanism remains speculative but may align with kinase-dependent apoptosis given its structural parallels to Compound 2 .
- Selectivity : The ethoxy group in the target compound could reduce off-target effects compared to bulkier substituents (e.g., methylpiperazine in Compound 2), though direct evidence is lacking .
Comparative Data Table
Research Implications
The target compound’s structural uniqueness positions it as a candidate for novel therapeutic applications. Its ethoxypyridazine and sulfonamide groups warrant further investigation into kinase inhibition (e.g., BTK, EGFR) or enzyme targets (e.g., carbonic anhydrase). Comparative studies with Compound 2 () could clarify its selectivity profile, while metabolic stability assays may highlight advantages over benzothiazole acetamides ().
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, a fluorinated benzene ring, and a pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 357.41 g/mol.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrase and matrix metalloproteinases (MMPs). This inhibition can lead to anti-inflammatory effects and modulation of tumor growth.
- Receptor Interaction : The presence of the pyridazine ring suggests potential interactions with neurotransmitter receptors, which could influence pain pathways or mood regulation.
- Antimicrobial Activity : Compounds with sulfonamide functional groups are known for their antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, a related study demonstrated that compounds targeting MMPs could inhibit tumor invasion and metastasis in vitro and in vivo models. The compound's structural features may enhance its selectivity towards cancer-related targets, leading to reduced side effects compared to traditional chemotherapeutics.
Antimicrobial Effects
The compound has shown promising results in preliminary antimicrobial assays. Its structure suggests it may be effective against a range of pathogens due to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes.
Case Studies
- In Vitro Studies : A study conducted on similar compounds indicated that modifications in the pyridazine ring significantly affected their potency against cancer cell lines. The introduction of ethoxy groups was found to enhance solubility and bioavailability, critical factors for therapeutic efficacy.
- Animal Models : In vivo studies using mouse models have shown that compounds structurally similar to this compound exhibited significant tumor reduction when administered in combination with existing chemotherapeutics.
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for this sulfonamide derivative, and what key reaction parameters must be controlled?
The compound is synthesized via multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura coupling) to assemble aromatic and heterocyclic components . Critical parameters include:
- Temperature : Optimal ranges (e.g., 80–110°C for coupling reactions) to prevent side products.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ for cross-coupling steps .
- Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial bioactivity screening?
Q. What are the hypothesized pharmacological targets based on structural features?
The sulfonamide group may inhibit enzymes (e.g., carbonic anhydrase IX in cancer), while the pyridazine and methoxy groups enhance membrane permeability and target kinase pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability via LC-MS/MS to identify rapid clearance or metabolite interference .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with cyclopropylmethoxy) to improve in vivo efficacy .
Q. What strategies optimize regioselectivity during pyridazine ring functionalization?
- Directing groups : Install temporary groups (e.g., boronic esters) to guide cross-coupling at the 3-position of pyridazine .
- Catalyst tuning : Use Pd/XPhos systems to enhance selectivity in Suzuki–Miyaura reactions .
Q. How to address low yield in the final coupling step of synthesis?
- Solvent optimization : Switch from DMF to toluene/water biphasic systems to reduce side reactions.
- Temperature modulation : Lower reaction temperature (e.g., 60°C) to stabilize intermediates .
Q. How to interpret conflicting cytotoxicity data across cancer cell lines?
- Genetic profiling : Correlate activity with cell line-specific gene expression (e.g., paxillin or Akt-mTOR pathway markers) .
- Assay standardization : Normalize results using multiple endpoints (e.g., caspase activation for apoptosis vs. ATP depletion) .
Q. What computational methods predict binding affinity and metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
